molecular formula C7H8ClNO B8713086 4-Chloro-2,5-dimethylpyridine 1-oxide

4-Chloro-2,5-dimethylpyridine 1-oxide

Cat. No.: B8713086
M. Wt: 157.60 g/mol
InChI Key: WKOZZJRWYNIQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2,5-dimethylpyridine 1-oxide serves as an intermediate in the synthesis of several important pharmaceuticals. Notable applications include:

  • Proton Pump Inhibitors : It is utilized in the synthesis of drugs like omeprazole, pantoprazole, rabeprazole, and lansoprazole. These medications are crucial for treating gastrointestinal disorders by inhibiting gastric acid secretion .

Case Study: Synthesis of Rabeprazole

A detailed synthetic pathway for rabeprazole involves using this compound as a precursor. The process typically includes a series of reactions where this compound is converted into more complex structures through alkylation and further functionalization steps .

Agrochemical Applications

The compound also shows potential in agrochemicals, particularly for its herbicidal properties. Its reactivity allows it to be integrated into formulations aimed at controlling unwanted vegetation, although specific formulations are still under research.

Biocatalytic Applications

Recent studies have explored the use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, for the oxyfunctionalization of pyridine derivatives, including this compound. This method demonstrates how microbial systems can facilitate the transformation of this compound into valuable hydroxylated derivatives .

Data Table: Bioconversion Efficiency

SubstrateConversion Rate (mg/g biomass/h)Optimal Temperature (°C)
4-Chloropyridin-2-amine7.030
4-Chloropyridin-2-amines~97% after 6 hours30

This table illustrates the efficiency of biocatalytic processes involving this compound, highlighting its potential for sustainable chemical transformations.

Synthetic Versatility

The compound's structure allows it to undergo various chemical reactions:

  • Nucleophilic Substitutions : The N-oxide group enhances its reactivity towards nucleophiles, making it a versatile building block in synthetic organic chemistry.
  • Oxidation and Reduction Reactions : It can act as an oxidizing agent due to its N-oxide functionality, facilitating electron transfer processes critical in drug development .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8ClNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

WKOZZJRWYNIQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.